molecular formula C23H20Cl2N2O3 B11695134 2,4-dichloro-N-(3-{[(3-propoxyphenyl)carbonyl]amino}phenyl)benzamide

2,4-dichloro-N-(3-{[(3-propoxyphenyl)carbonyl]amino}phenyl)benzamide

Cat. No.: B11695134
M. Wt: 443.3 g/mol
InChI Key: VKMGIUDKYXTTTC-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(3-{[(3-propoxyphenyl)carbonyl]amino}phenyl)benzamide is a complex organic compound with a molecular formula of C20H16Cl2N2O3. This compound is part of the benzamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(3-{[(3-propoxyphenyl)carbonyl]amino}phenyl)benzamide typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. This intermediate is then reacted with 3-aminophenyl-3-propoxybenzoate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(3-{[(3-propoxyphenyl)carbonyl]amino}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2,4-dichloro-N-(3-{[(3-propoxyphenyl)carbonyl]amino}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3-{[(3-propoxyphenyl)carbonyl]amino}phenyl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of specific kinases, thereby affecting cell signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(3-methoxy-phenyl)-benzamide
  • 2,4-dichloro-N-(4-methoxy-benzyl)-benzamide
  • 2,4-dichloro-N-(2-hydroxy-5-methoxy-phenyl)-benzamide

Uniqueness

2,4-dichloro-N-(3-{[(3-propoxyphenyl)carbonyl]amino}phenyl)benzamide is unique due to its specific structural features, such as the propoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H20Cl2N2O3

Molecular Weight

443.3 g/mol

IUPAC Name

2,4-dichloro-N-[3-[(3-propoxybenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C23H20Cl2N2O3/c1-2-11-30-19-8-3-5-15(12-19)22(28)26-17-6-4-7-18(14-17)27-23(29)20-10-9-16(24)13-21(20)25/h3-10,12-14H,2,11H2,1H3,(H,26,28)(H,27,29)

InChI Key

VKMGIUDKYXTTTC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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